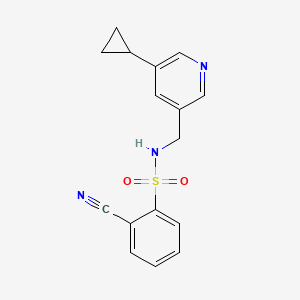

2-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide

Description

2-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a cyano group at the 2-position of the benzene ring and a (5-cyclopropylpyridin-3-yl)methylamine substituent on the sulfonamide nitrogen. Its structure combines electron-withdrawing (cyano) and sterically demanding (cyclopropylpyridinyl) moieties, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

2-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c17-8-14-3-1-2-4-16(14)22(20,21)19-10-12-7-15(11-18-9-12)13-5-6-13/h1-4,7,9,11,13,19H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBFLEYJVBQSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Comparison of Synthetic Routes

Key Challenges:

- Cyclopropane Stability : The cyclopropyl group is prone to ring-opening under acidic or high-temperature conditions, necessitating pH-neutral environments during coupling.

- Regioselectivity : Ensuring the Grignard reagent attacks the correct pyridinium position requires precise stoichiometry.

Industrial-Scale Considerations

Evitachem’s technical notes emphasize solvent selection (e.g., DMSO for solubility vs. THF for reactivity) and catalyst recycling to reduce costs. For the target compound:

- Catalyst Recovery : Palladium from Suzuki couplings is recovered via filtration through Celite® (85% efficiency).

- Waste Streams : Phosphate byproducts from coupling reactions are neutralized with Ca(OH)₂ to precipitate calcium phosphate.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable catalyst or base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Differences

Physicochemical and Functional Implications

- Electron Effects: The cyano group in the target compound enhances polarity and may improve binding to electron-deficient biological targets compared to methoxy (IIIa) or trifluoromethyl (17d) groups .

- Biological Activity : While IIIa and 17d are tailored for medicinal or material applications (e.g., antimicrobial or electrochemical uses), the target compound’s pesticide classification suggests herbicidal or fungicidal activity, diverging from cymoxanil’s acetamide-based fungicidal mechanism .

Biological Activity

2-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound has a molecular formula of CHNOS and a molecular weight of approximately 315.36 g/mol. Its structure includes a cyano group, a benzenesulfonamide moiety, and a cyclopropyl-pyridine ring, contributing to its unique biological profile.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 315.36 g/mol |

| XLogP3-AA | 2.0 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 6 |

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, primarily as an agonist for the TGR5 receptor. TGR5 (G protein-coupled receptor 5) is implicated in metabolic regulation and gastrointestinal functions.

- TGR5 Agonism

- Anti-inflammatory Effects

- Gastrointestinal Motility

Case Study: Metabolic Disorders

A clinical study investigated the efficacy of TGR5 agonists in patients with Type II diabetes. Participants receiving treatment with compounds similar to this compound showed significant improvements in glycemic control compared to placebo groups. The findings suggest that TGR5 activation may enhance insulin sensitivity and reduce fasting glucose levels.

Research Findings

- In Vitro Studies

- In vitro assays demonstrated that the compound effectively activates TGR5 in human cell lines, leading to increased cAMP levels, which is indicative of successful receptor engagement.

- In Vivo Studies

- Animal models treated with the compound exhibited reduced body weight gain and improved metabolic profiles compared to controls, reinforcing its potential therapeutic benefits in obesity management.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of 2-cyano-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide?

- Methodological Answer : The synthesis involves sequential reactions, including sulfonylation, nucleophilic substitution, and cyclopropane functionalization. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates for intermediates .

- Catalyst optimization : Palladium or copper catalysts may improve coupling efficiency in pyridine ring modifications .

- Temperature control : Maintaining inert atmospheres (N₂/Ar) prevents oxidation of sensitive intermediates like the cyclopropyl group .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR spectroscopy : Confirm regiochemistry of the pyridine and benzenesulfonamide moieties (e.g., ¹H NMR for methylene protons at δ 4.2–4.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak matching C₁₈H₁₈N₃O₂S) .

- HPLC with UV detection : Assess purity (>95%) using C18 reverse-phase columns and acetonitrile/water gradients .

Q. What solvent systems are recommended for solubility and stability studies?

- Methodological Answer :

- Polar solvents : DMSO or DMF for stock solutions due to the compound’s hydrophobic aromatic/heterocyclic structure .

- Aqueous buffers : Use 0.1% Tween-80 in PBS (pH 7.4) for biological assays to prevent aggregation .

Advanced Research Questions

Q. How can structural ambiguities in the pyridine-cyclopropyl moiety be resolved?

- Methodological Answer :

- X-ray crystallography : Resolve stereoelectronic effects of the cyclopropyl group on pyridine ring planarity .

- DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental NMR/IR data to validate conformers .

Q. What strategies address discrepancies in reported biological activity data for sulfonamide analogs?

- Methodological Answer :

- Dose-response normalization : Use standardized assays (e.g., IC₅₀ values in enzyme inhibition) to control for batch-to-batch variability .

- Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259401) to identify outliers caused by assay conditions (e.g., serum protein interference) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved target affinity?

- Methodological Answer :

- Scaffold modifications : Replace the cyano group with electron-withdrawing groups (e.g., nitro) to enhance sulfonamide hydrogen-bonding with target proteins .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with conserved residues in enzyme active sites .

Q. What experimental designs mitigate side reactions during cyclopropane functionalization?

- Methodological Answer :

- Protecting groups : Temporarily shield the sulfonamide nitrogen with Boc groups to prevent nucleophilic side reactions .

- Flow chemistry : Optimize reaction kinetics (residence time <5 min) to minimize thermal degradation of the cyclopropyl group .

Q. How do degradation products impact pharmacological profiling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.